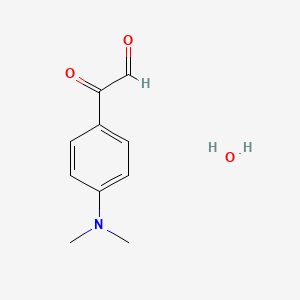

4-Dimethylaminophenylglyoxal hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-(dimethylamino)phenyl]-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.H2O/c1-11(2)9-5-3-8(4-6-9)10(13)7-12;/h3-7H,1-2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKMNOZLZXDGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 4 Dimethylaminophenylglyoxal Hydrate Reactivity and Transformations

Fundamental Hydration Equilibria and Kinetics of Glyoxal-Type Structures

Glyoxal-type structures, including 4-Dimethylaminophenylglyoxal, readily undergo hydration in aqueous solutions. This process involves the nucleophilic addition of water to the carbonyl groups, resulting in the formation of geminal diols. The hydration reaction is a reversible equilibrium, and the position of this equilibrium is dependent on the specific structure of the carbonyl compound. openstax.org For many simple aldehydes, the hydrated, or gem-diol, form is significantly favored at equilibrium. openstax.org For instance, an aqueous solution of formaldehyde (B43269) is composed of 99.9% gem-diol. openstax.org

The hydration of dicarbonyl compounds like glyoxal (B1671930) occurs in a two-step process, with each carbonyl group undergoing hydration. copernicus.org Theoretical studies indicate that while the hydration reactions have high energy barriers, these can be effectively lowered by the catalytic action of additional water molecules. rsc.org In dilute solutions and cloud droplets, glyoxal exists predominantly in its dihydrated form. rsc.orgrsc.org The equilibrium constants for these hydration steps have been determined for related compounds, illustrating the favorability of the hydrated species. copernicus.org

| Compound | First Hydration Constant (Khyd1) | Second Hydration Constant (Khyd2) |

|---|---|---|

| Glyoxal | 3.0 x 102 | 1.3 x 102 |

| Methylglyoxal | 3.7 x 102 | 1.2 |

The kinetics of hydration, characterized by the hydration rate constant (kh), have been studied for similar structures like formaldehyde. rug.nlresearchgate.net These studies show that the rate of hydration is temperature-dependent, and mathematical models can be used to correlate the observed rate constants. rug.nl

The solvent environment plays a critical role in the hydration equilibrium of glyoxal-type compounds. In aqueous solutions, the presence of certain electrolytes can significantly shift the equilibrium. Notably, sulfate (B86663) ions have been shown to have a strong and specific interaction with glyoxal, which shifts the hydration equilibrium from the unhydrated carbonyl form toward the hydrated form. bohrium.comnih.gov This specific ion effect is thought to originate from changes in the structure of water caused by the sulfate anions, rather than from direct interactions with the organic molecule. copernicus.org This phenomenon contributes to an enhanced effective Henry's law coefficient for glyoxal in sulfate-containing solutions, promoting its uptake into the aqueous phase. bohrium.comnih.gov

The nucleophilic addition of water to a carbonyl group is a process that can be catalyzed by either acid or base. openstax.org

Base-Catalyzed Hydration: Under basic conditions, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral alkoxide intermediate as the carbon atom rehybridizes from sp² to sp³. Subsequent protonation of this intermediate by a water molecule yields the gem-diol and regenerates the hydroxide catalyst. openstax.org

Acid-Catalyzed Hydration: In an acidic medium, the process begins with the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a neutral nucleophile like water. The attack by water forms a protonated tetrahedral intermediate. A final deprotonation step by a water molecule yields the neutral gem-diol and regenerates the hydronium ion catalyst. openstax.org

In both mechanisms, the key steps involve the nucleophilic attack on the carbonyl carbon and the formation of a tetrahedral intermediate. openstax.orgyoutube.com

Carbonyl Reactivity and Intramolecular Transformation Mechanisms

The carbonyl groups of glyoxal-type structures, particularly in their partially hydrated (monohydrate) forms, retain a reactive carbonyl moiety that can participate in further reactions. acs.org One significant pathway is oligomerization, where molecules react with each other to form larger structures. For glyoxal, this can occur through a two-step process where an initial hemiacetal formation is followed by either an intramolecular reaction to form a five-membered dioxolane ring or further intermolecular additions. acs.org The formation of these oligomers is a reversible process in solution. acs.org

Related α-dicarbonyl compounds, such as methylglyoxal, are also known to participate in aldol (B89426) condensation reactions in the aqueous phase. copernicus.org The general mechanism of a base-catalyzed aldol condensation involves the abstraction of an acidic α-proton from one carbonyl compound to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. magritek.com These reactions can lead to the formation of larger, more complex molecules from simple dicarbonyl precursors. copernicus.org

Intramolecular transformations such as carbonyl migration are fundamental processes in the chemistry of polycarbonyl compounds and sugars. researchgate.netelsi.jp This process involves the shift of a carbonyl group along the carbon backbone of a molecule. Carbonyl migration is often accompanied by epimerization, which is the change in the stereochemical configuration at one of several asymmetric centers in the molecule. elsi.jp

In related sugar chemistry, it has been demonstrated that carbonyl migration can occur along the entire carbon chain under mild basic conditions. elsi.jp This transformation effectively scrambles the stereochemical information within the molecule, leading to a mixture of various isomers. For example, the process can convert an aldose into a ketose and vice versa. elsi.jp Phosphate anions have been noted to serve as general-base catalysts for carbonyl migration in sugars at neutral pH. researchgate.net

Nucleophilic Addition and Condensation Reactions of the Glyoxal Moiety

The carbonyl carbon in glyoxal-type structures is electrophilic and serves as a site for nucleophilic addition reactions. masterorganicchemistry.com A wide variety of nucleophiles can attack this carbon, leading to the formation of a tetrahedral intermediate as the carbon's hybridization changes from sp² to sp³. youtube.commasterorganicchemistry.com The reactivity of the carbonyl group is influenced by both electronic and steric factors. masterorganicchemistry.com

A significant class of reactions for glyoxals involves nitrogen-containing nucleophiles. Phenylglyoxal (B86788) derivatives, which are structurally analogous to 4-Dimethylaminophenylglyoxal, are known to specifically target and react with the guanidino group of arginine residues in proteins to form stable derivatives. researchgate.net More generally, glyoxal and methylglyoxal react with amino acids through the formation of a Schiff base, which is a key step in Strecker degradation, a major pathway for flavor generation in food chemistry. rsc.org These reactions can lead to the formation of heterocyclic compounds like pyrazines and pyrroles. rsc.org Furthermore, the reaction of these dicarbonyls with amine groups in proteins can lead to the formation of advanced glycation end products (AGEs). rsc.org

Reactions with Amines and Nitrogen-Containing Nucleophiles

The reactivity of 4-Dimethylaminophenylglyoxal hydrate (B1144303), as with other aryl glyoxals, is characterized by its two adjacent carbonyl groups. nih.gov While one carbonyl is a ketone, the other is a hydrated aldehyde, presenting multiple sites for nucleophilic attack. Reactions with amines and other nitrogen-containing nucleophiles are fundamental to its synthetic utility.

Primary and secondary amines readily react with the aldehyde group of the glyoxal. The initial reaction typically involves a nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration to form a Schiff base or imine. Phenylglyoxal, a related compound, has been shown to react with various proteins, primarily targeting the guanidinium (B1211019) group of arginine residues, but also reacting with lysine (B10760008) residues and N-terminal α-amino groups to a lesser extent. nih.govresearchgate.net This highlights the high reactivity of the glyoxal moiety towards amine functionalities.

Studies on phenylglyoxal hydrate with a range of aromatic amines have shown the formation of different types of crystalline adducts, demonstrating the complexity and substrate-dependence of these reactions. rsc.org The electron-donating dimethylamino group in 4-Dimethylaminophenylglyoxal hydrate is expected to influence the electron density of the carbonyl carbons, potentially modulating their reactivity compared to unsubstituted phenylglyoxal.

In multicomponent reactions, aryl glyoxals are valuable building blocks. For instance, they can participate in gold-catalyzed three-component reactions with an amine and a terminal alkyne to produce substituted furans. nih.govnih.gov The reaction proceeds through the formation of a propargyl intermediate derived from the initial amine-glyoxal interaction. nih.gov This demonstrates how the initial reaction with an amine can be the entry point into more complex molecular constructions.

| Reactant Type | Intermediate/Product | Reaction Type |

| Primary Amines | Schiff Base (Imine) | Condensation |

| Protein Arginine Residues | Covalent Adducts | Nucleophilic Addition |

| Aromatic Amines | Crystalline Adducts | Condensation/Addition |

| Amine + Alkyne | Substituted Furans | Multicomponent Reaction |

Formation of Imidazole (B134444) and other Nitrogen-Containing Heterocyclic Systems

The 1,2-dicarbonyl structure of this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles, most notably imidazoles. nih.gov The Radziszewski reaction and its modern variations provide a classic method for imidazole synthesis, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate). nih.gov In this context, this compound can provide two of the requisite carbons for the imidazole ring.

Numerous synthetic methodologies have been developed to assemble the imidazole ring from diverse functional groups. semanticscholar.org Syntheses starting from 1,2-diketones are common, often employing microwave assistance to facilitate the reaction with an aldehyde and an ammonium source, leading to di- or tri-substituted imidazoles. organic-chemistry.orgresearchgate.net The reaction of this compound with an aldehyde, a primary amine, and ammonium acetate (B1210297) under various conditions can yield a range of 1,2,4,5-tetrasubstituted imidazoles. nih.gov

Beyond imidazoles, the versatile reactivity of aryl glyoxals allows for the synthesis of a wide array of other N-heterocycles. kit.edu For example, quinoxalines, which consist of a benzene (B151609) and a pyrazine (B50134) ring, can be synthesized by the condensation of an aryl glyoxal with an o-phenylenediamine. This reaction is a straightforward and high-yielding method for accessing this important class of heterocycles, which have applications in materials science and as pharmaceuticals. kit.edu The specific substitution on the aryl glyoxal, such as the 4-dimethylamino group, becomes incorporated into the final heterocyclic product, allowing for the fine-tuning of its electronic and biological properties.

Oxidation Pathways of Glyoxal Hydrates and Derivatives

The oxidation of glyoxal and its derivatives, which exist predominantly as hydrates in aqueous solution, is a critical transformation pathway. rsc.org These reactions can be initiated by various oxidants and lead to the formation of several smaller, more highly oxidized organic molecules. wikipedia.org

Radical-Mediated Oxidation Mechanisms (e.g., with OH radicals)

In aqueous environments, the primary oxidant for glyoxal hydrate is the hydroxyl radical (•OH). rsc.orgharvard.edu The reaction is initiated by the abstraction of a hydrogen atom from the C-H bond of the gem-diol structure (glyoxal dihydrate). rsc.orgresearchgate.net

The mechanism proceeds as follows:

H-atom Abstraction : The •OH radical abstracts a hydrogen atom from one of the hydrated carbonyl carbons of glyoxal dihydrate (GLY·2H₂O), forming a glyoxal radical intermediate. rsc.orgnih.gov

Oxygen Addition : Molecular oxygen (O₂) rapidly adds to the radical intermediate, forming a peroxy radical. rsc.orgnih.gov

HO₂ Elimination : The peroxy radical can then undergo further reactions, such as eliminating a hydroperoxy radical (HO₂•), to yield glyoxylic acid. rsc.org

Further Oxidation : The resulting glyoxylic acid can be further oxidized by another •OH radical, leading to the formation of oxalic acid through a similar sequence of H-atom abstraction, O₂ addition, and HO₂ elimination. rsc.org

Computational studies have shown that this radical-mediated pathway has relatively low energy barriers, indicating that it is a likely and favorable process in environments where •OH radicals are present. rsc.org

Formation of Carboxylic Acids (e.g., formic acid, oxalic acid, glyoxylic acid)

The oxidation of glyoxal hydrates ultimately leads to the formation of various small carboxylic acids. chemguide.co.uk The specific products formed depend on the reaction conditions and the oxidants present.

Glyoxylic Acid : As described in the radical-mediated mechanism, glyoxylic acid is a primary product of the initial oxidation of glyoxal hydrate by •OH radicals. rsc.org

Oxalic Acid : This dicarboxylic acid is a major product formed from the subsequent oxidation of glyoxylic acid. rsc.org In the presence of O₂, the pathway leading to oxalic acid is particularly favorable. rsc.org

Formic Acid : The formation of formic acid can occur through alternative oxidation pathways, particularly when other oxidants like nitrogen dioxide (NO₂) are involved alongside •OH radicals. rsc.orgrsc.org Theoretical studies indicate that the presence of NO₂ makes the formation of formic acid more favorable than oxalic acid. rsc.org Formic acid can also be a direct cleavage product from certain hydroperoxide intermediates. agriculturejournals.cz

The relative yields of these carboxylic acids are highly dependent on the specific oxidative environment.

| Initial Reactant | Oxidant(s) | Major Carboxylic Acid Products |

| Glyoxal Hydrate | •OH, O₂ | Glyoxylic acid, Oxalic acid rsc.orgrsc.org |

| Glyoxal Hydrate | •OH, NO₂ | Formic acid rsc.orgrsc.org |

Photochemical Oxidation Effects

Photochemistry plays a significant role in the oxidation of glyoxal and its derivatives. rsc.org The photolysis of certain compounds in aqueous solutions, such as nitrates or hydrogen peroxide, is a major source of the •OH radicals that initiate the oxidation process. rsc.orgresearchgate.net

The absorption of light can lead to the formation of electronically excited states of glyoxal, which may enhance its reactivity or lead to direct photodecomposition. More importantly, interfacial photochemistry at the air-water interface may increase the uptake of glyoxal from the gas phase into aqueous aerosols, contributing to secondary organic aerosol (SOA) formation. rsc.org The photochemical oxidation of glyoxal in the presence of •OH radicals regenerates •OH in some reaction pathways, creating a catalytic cycle that sustains the oxidative processing of organic compounds in the atmosphere. nih.govrsc.org This regeneration occurs when the intermediate HC(O)CO radical reacts with O₂, ultimately producing CO, CO₂, and an •OH radical. nih.gov

Catalytic Influence on this compound Reactivity

The reactivity of this compound can be significantly influenced and directed by the use of catalysts. Catalysts are employed to enhance reaction rates, improve yields, and control selectivity in the synthesis of complex molecules from this versatile building block.

Various types of catalysts have been utilized in reactions involving aryl glyoxals:

Acid Catalysis : Brønsted acids like p-toluenesulfonic acid (p-TSA) are effective in catalyzing multicomponent reactions. For example, the one-pot synthesis of isoxazolyl amino furo[3,2-c]quinolinone scaffolds from an aryl glyoxal monohydrate, 4-hydroxy-1-methyl-2-quinilinone, and an aminostyrylisoxazole is efficiently promoted by p-TSA in an aqueous medium. nih.gov

Lewis Acid Catalysis : Lewis acids such as indium trichloride (B1173362) (InCl₃) have been used to catalyze the synthesis of 2-aryl-3-aminobenzofuran derivatives from aryl glyoxal monohydrates, phenols, and p-toluenesulfonamide. rsc.org

Metal Catalysis :

Gold : Gold catalysts have been shown to be effective in three-component reactions of aryl glyoxals, amines, and terminal alkynes to form substituted furans. nih.govnih.gov

Palladium : Palladium complexes derived from glyoxal-based ligands have been developed as catalysts for C-C bond-forming reactions, such as the Heck reaction. biomedres.us This demonstrates the potential for the glyoxal framework itself to be part of a catalytic system.

Ruthenium : Ru(II)-catalyzed reactions involving imidazoles can direct dicarbonylation at the ortho position, followed by cyclization with an N-H group, showcasing the use of catalysts for C-H functionalization pathways. researchgate.net

Ionic Liquids : Imidazolium-based Brønsted acid ionic liquids have been used as recyclable catalysts for the synthesis of functionalized benzofurans from aryl glyoxal hydrates, sesamol, and indole. nih.gov

Heterogeneous Catalysis : Magnetic nanoparticle-supported catalysts, such as H₃PW₁₂O₄₀@Fe₃O₄–ZnO, have been developed for microwave-assisted, solvent-free multicomponent reactions involving aryl glyoxals to produce complex heterocyclic systems like benzo[a]furo[2,3-c]phenazines. rsc.org These catalysts offer advantages such as easy separation and reusability. rsc.org

The choice of catalyst can steer the reaction of this compound towards specific products, making it a powerful tool for synthetic chemists.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation of 4 Dimethylaminophenylglyoxal Hydrate

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Raman and Infrared (IR) techniques, probes the vibrational modes of molecules. These methods are exceptionally sensitive to the specific bonds and functional groups within a molecule, as well as their local environment, making them powerful tools for structural analysis. wiley.com

Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of molecules and is particularly useful for studying aqueous systems and hydration states. nih.gov For 4-Dimethylaminophenylglyoxal hydrate (B1144303), Raman spectroscopy can distinguish between different forms of water associated with the molecule—structural water integrated into the crystal lattice versus surface-adsorbed or unbound water. researchgate.net

The key spectral region for hydration studies is the O-H stretching band, typically found between 3000 and 3800 cm⁻¹. nih.gov The precise position, shape, and intensity of these bands can reveal the strength of hydrogen bonding and the environment of the water molecules. researchgate.net For instance, strongly hydrogen-bonded water molecules within the crystal structure would exhibit broader and lower-frequency O-H stretching bands compared to less constrained water molecules. nih.gov

By monitoring changes in this region, one can study dehydration and rehydration processes. Furthermore, Raman spectroscopy can track the formation of reaction intermediates. The appearance of new vibrational bands or shifts in existing ones, such as those corresponding to the carbonyl (C=O) groups or the aromatic ring, can signal the formation of transient species during a chemical reaction.

Table 1: Potential Raman Bands for Hydration State Analysis of 4-Dimethylaminophenylglyoxal Hydrate

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Structural Interpretation |

| O-H Stretch (Hydrate) | 3000 - 3600 | Broad bands indicating hydrogen-bonded water within the crystal lattice. The complexity of the band shape can reveal different water environments. researchgate.netnih.gov |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp peaks characteristic of the phenyl ring C-H bonds. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Vibrations from the N-methyl groups. |

| C=O Stretch (Glyoxal) | 1650 - 1750 | Strong peaks corresponding to the ketone and aldehyde carbonyl groups. Their positions are sensitive to hydration and conjugation. |

| C=C Stretch (Aromatic) | 1580 - 1620 | Characteristic in-ring vibrations of the substituted benzene (B151609) ring. |

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. libretexts.orgnih.gov It operates on the principle that a molecule absorbs infrared radiation at frequencies that correspond to its natural vibrational modes, provided there is a change in the dipole moment during the vibration. wiley.com The IR spectrum of this compound provides a unique "fingerprint," allowing for its identification and the confirmation of its structural components. wiley.com

Key absorptions can be assigned to specific functional groups within the molecule:

O-H Stretch: A very broad and strong absorption band in the 3200-3500 cm⁻¹ region is a definitive indicator of the O-H bonds from the water of hydration. libretexts.org

C-H Stretch: Absorptions just above 3000 cm⁻¹ are typical for aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the dimethylamino group. masterorganicchemistry.com

C=O Stretch: Strong, sharp peaks in the 1680-1740 cm⁻¹ range are characteristic of the two carbonyl groups in the glyoxal (B1671930) moiety. masterorganicchemistry.comlibretexts.org The exact position can be influenced by conjugation with the aromatic ring.

C=C Stretch: Absorptions in the 1580-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring. libretexts.org

C-N Stretch: The stretching vibration of the aryl-nitrogen bond typically appears in the 1310-1360 cm⁻¹ range.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl (Hydrate) | O-H Stretch | 3200 - 3500 (Broad, Strong) libretexts.org |

| Aromatic C-H | C-H Stretch | 3010 - 3100 (Medium) masterorganicchemistry.com |

| Aliphatic C-H (N-CH₃) | C-H Stretch | 2850 - 2960 (Medium) |

| Carbonyl (Glyoxal) | C=O Stretch | 1680 - 1740 (Strong, Sharp) libretexts.org |

| Aromatic C=C | C=C Stretch | 1580 - 1600 (Variable) libretexts.org |

| Aryl Amine | C-N Stretch | 1310 - 1360 (Medium) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aqueous Phase Speciation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of molecules in solution. It provides information on the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C, allowing for the mapping of atomic connectivity.

For this compound in an aqueous phase, NMR is crucial for studying speciation. The glyoxal group can exist in equilibrium with its hydrated geminal-diol form in water. ¹H and ¹³C NMR can distinguish between these species, as the chemical shifts of the protons and carbons in the glyoxal moiety would be significantly different. For example, an aldehydic proton in the unhydrated form would have a characteristic ¹H chemical shift around 9-10 ppm, which would disappear upon hydration to the geminal-diol, being replaced by signals for the C-H proton of the diol (around 5-6 ppm) and the O-H protons.

Furthermore, NMR is an effective method for monitoring reaction progress in real-time. nih.gov By acquiring spectra at different time intervals, one can observe the disappearance of reactant signals and the appearance of product signals, providing quantitative data on reaction kinetics. The integration of the NMR peaks allows for the determination of the relative concentrations of different species over time. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons | ¹H | 6.5 - 8.0 | Protons on the phenyl ring; shifts are influenced by the electron-donating amino group and electron-withdrawing glyoxal group. |

| Aldehydic Proton | ¹H | 9.5 - 10.5 | Present only in the unhydrated glyoxal form. |

| Methyl Protons | ¹H | ~3.0 | Protons of the N(CH₃)₂ group. |

| Hydrate/Diol Protons | ¹H | Variable | Signals for O-H and C-H of the hydrated glyoxal moiety; positions are sensitive to solvent and concentration. |

| Carbonyl Carbons | ¹³C | 180 - 200 | Carbons of the C=O groups in the glyoxal moiety. |

| Aromatic Carbons | ¹³C | 110 - 155 | Carbons of the phenyl ring. |

| Methyl Carbons | ¹³C | ~40 | Carbons of the N(CH₃)₂ group. |

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Hydration State Analysis

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the electronic structure and local atomic environment of a selected element. mdpi.com It is highly suitable for studying complex materials, including hydrated compounds, as it does not require crystalline samples. mdpi.com The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.com

The XANES region provides information about the oxidation state and coordination chemistry (e.g., tetrahedral vs. octahedral) of the absorbing atom. researchgate.net For this compound, one could tune the X-ray energy to the absorption edge of oxygen or nitrogen to probe their electronic states and involvement in hydrogen bonding. Analysis of the oxygen K-edge, for instance, could differentiate between the oxygen atoms of the carbonyl groups and those of the water molecules.

The EXAFS region contains information about the local atomic structure, including bond distances and coordination numbers of the nearest neighboring atoms. mdpi.comaps.org By analyzing the EXAFS signal at the oxygen K-edge, it would be possible to determine the precise O-H bond lengths and the coordination environment of the water molecules, providing a direct measure of the hydration structure. This technique can yield quantitative data on how water molecules are arranged around the core structure. aps.org

Advanced Spectroscopic Techniques for Investigating Reaction Intermediates and Reaction Progress

To capture the fleeting existence of reaction intermediates and build a complete picture of a reaction mechanism, more advanced and often time-resolved spectroscopic techniques are employed.

Time-Resolved Spectroscopy: Techniques like time-resolved IR or Raman spectroscopy can monitor reactions on timescales from picoseconds to hours. By initiating a reaction with a laser pulse or rapid mixing, spectra can be collected in rapid succession. This allows for the direct observation of the rise and decay of signals corresponding to short-lived intermediates that would be undetectable by conventional methods.

Hyphenated Techniques: Combining separation methods with spectroscopy provides enhanced analytical power. For example, High-Performance Liquid Chromatography (HPLC) can be coupled with NMR or Mass Spectrometry (MS). HPLC-NMR allows for the separation of a complex reaction mixture followed by the acquisition of NMR spectra for each isolated component, enabling unambiguous structural identification of reactants, products, and stable intermediates.

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are powerful for unambiguous structure elucidation. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms. For complex reaction mixtures or for confirming the structure of a newly formed product, 2D NMR is often essential for making definitive assignments.

These advanced methods provide the dynamic and highly detailed information required to move beyond static structural analysis and into the realm of mechanistic elucidation, tracking the transformation of this compound through a chemical process.

Theoretical and Computational Chemistry Approaches to 4 Dimethylaminophenylglyoxal Hydrate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4-Dimethylaminophenylglyoxal hydrate (B1144303). researchgate.net DFT methods provide a balance between computational cost and accuracy, making them suitable for calculating the molecular and electronic structure of medium-sized organic molecules. nih.govnih.gov

By solving approximations of the Schrödinger equation, DFT can be used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms on the potential energy surface. gatech.edu From this optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles are obtained. Furthermore, DFT calculations yield a wealth of information about the electronic properties of the molecule. researchgate.net The distribution of electrons can be analyzed through methods like Natural Population Analysis (NPA) to assign partial atomic charges, identifying electron-rich and electron-poor regions within the molecule. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also crucial outputs. The energy and shape of these orbitals are key indicators of the molecule's reactivity, with the HOMO region being susceptible to electrophilic attack and the LUMO region to nucleophilic attack. researchgate.net A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and predict sites for intermolecular interactions. nih.gov

Table 1: Hypothetical Optimized Geometric and Electronic Parameters for 4-Dimethylaminophenylglyoxal Hydrate (Calculated at B3LYP/6-31G(d,p) Level)

| Parameter | Value | Description |

| Bond Lengths (Å) | ||

| C=O (Glyoxal) | 1.22 | Carbonyl bond length |

| C-C (Glyoxal) | 1.53 | Bond connecting the two glyoxal (B1671930) carbons |

| C-O (Hydrate) | 1.41 | Carbon-hydroxyl bond in the hydrate |

| **Bond Angles (°) ** | ||

| O=C-C | 121.5 | Angle within the glyoxal moiety |

| HO-C-OH | 109.8 | Angle of the gem-diol in the hydrate |

| Electronic Properties | ||

| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Dipole Moment | 4.5 D | Overall molecular polarity |

Reaction Mechanism Elucidation via Ab Initio Molecular Dynamics and Density Functional Theory

Understanding the chemical transformations of this compound requires elucidating the step-by-step reaction mechanisms. A combination of DFT and Ab Initio Molecular Dynamics (AIMD) serves as a powerful tool for this purpose. researchgate.net DFT is used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. chemguide.co.uk AIMD, on the other hand, allows for the simulation of atomic motions over time, providing insights into the dynamic pathways of a reaction. researchgate.net

For any proposed reaction involving this compound, such as its dehydration or oxidation, an energy profile can be constructed. chemguide.co.uk This profile plots the potential energy of the system as it progresses along the reaction coordinate from reactants to products. youtube.com The peaks on this profile represent transition states (TS), which are the highest energy points along the reaction pathway. khanacademy.org The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate. chemguide.co.uk

Computational methods are used to locate the precise geometry of the transition state and calculate its energy. This analysis confirms the viability of a proposed mechanism and identifies the rate-determining step—the step with the highest activation energy. youtube.com Valleys in the energy profile correspond to stable intermediates, which are real, albeit often short-lived, chemical species formed during the reaction. khanacademy.org

Table 2: Hypothetical Calculated Energy Profile Data for a Transformation of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting material (this compound) |

| Transition State 1 (TS1) | +15.2 | Energy barrier for the first step |

| Intermediate | -5.4 | A stable species formed after the first step |

| Transition State 2 (TS2) | +12.8 | Energy barrier for the second step |

| Products | -10.1 | Final products of the transformation |

Reactions are typically carried out in a solvent, which can significantly influence both the speed (kinetics) and the equilibrium position (thermodynamics) of the reaction. Computational models can account for these solvation effects through two main approaches: implicit and explicit solvent models.

Implicit models treat the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. Explicit solvent models involve including a number of individual solvent molecules in the calculation, providing a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. The choice of model depends on the specific system and the computational resources available.

By performing calculations in different solvent environments, it is possible to predict how changing the solvent will affect the reaction. researchgate.net For instance, the stability of charged intermediates or transition states can be highly dependent on the polarity of the solvent. researchgate.net These calculations can help in selecting the optimal solvent to improve reaction yield or rate.

Table 3: Hypothetical Solvation Effects on the Activation Energy of a Key Reaction Step

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |

| Gas Phase | 1 | 25.1 | 1 |

| Tetrahydrofuran (THF) | 7.6 | 18.5 | ~1,500x |

| Acetonitrile | 37.5 | 16.2 | ~25,000x |

| Water | 78.4 | 14.8 | ~120,000x |

Molecular Dynamics Simulations of Glyoxal Hydrate Interactions in Solution

While quantum chemical calculations are excellent for studying the details of a single molecule or a reaction step, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of many molecules over time. researchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would typically involve placing one or more solute molecules in a box filled with a large number of explicit solvent molecules (e.g., water). nih.gov The simulation then tracks the position and velocity of every atom over a period of nanoseconds or longer.

This approach provides detailed information about the structure of the solvent around the solute, known as the hydration shell. nih.govmdpi.com It can reveal the number of water molecules in the first and second hydration layers, their average orientation, and the dynamics of their exchange with the bulk solvent. Understanding these interactions is crucial as the hydration layer can mediate the molecule's reactivity and interactions with other species in solution. nih.gov

Computational Prediction of Spectroscopic Signatures for Experimental Verification

A key synergy between computational and experimental chemistry lies in the prediction of spectroscopic data. nih.gov Once the optimized geometry of this compound is calculated, its vibrational frequencies can be computed. These theoretical frequencies correspond to the peaks that would be observed in an infrared (IR) spectrum. nih.gov By comparing the calculated spectrum with the experimental one, researchers can confirm the identity and structure of the synthesized compound. Discrepancies between the two can point to the presence of impurities, different conformations, or solvent effects not included in the calculation.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule. nih.gov This allows for the calculation of the UV-Visible absorption spectrum, predicting the wavelengths of maximum absorption (λmax) which can be directly compared with experimental measurements.

Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Method | Calculated Value | Experimental Value | Assignment |

| IR Spectroscopy | |||

| Vibrational Frequency | 3450 cm⁻¹ | 3445 cm⁻¹ | O-H stretch (hydrate) |

| Vibrational Frequency | 1685 cm⁻¹ | 1690 cm⁻¹ | C=O stretch (glyoxal) |

| UV-Vis Spectroscopy | |||

| Electronic Transition (λmax) | 295 nm | 298 nm | π → π* transition |

Development of Predictive Models for Glyoxal Hydrate Reactivity

Building on the fundamental data generated from quantum chemical calculations, it is possible to develop predictive models for the reactivity of this compound and related compounds. mit.edu By calculating a set of molecular descriptors (e.g., HOMO/LUMO energies, partial charges, dipole moment) for a series of similar molecules, Quantitative Structure-Activity Relationship (QSAR) models can be constructed.

These models use statistical methods or machine learning algorithms to find a mathematical relationship between the calculated descriptors and an experimentally measured property, such as reaction rate or biological activity. nih.gov Once a reliable model is developed, it can be used to predict the reactivity of new, unsynthesized molecules, thereby accelerating the discovery of compounds with desired properties and reducing the need for extensive experimental screening. mit.edu

Applications of 4 Dimethylaminophenylglyoxal Hydrate As a Versatile Synthetic Building Block

Role in the Construction of Complex Organic Architectures and Heterocyclic Systems

The bifunctional nature of 4-Dimethylaminophenylglyoxal hydrate (B1144303), possessing two electrophilic centers, makes it an ideal substrate for condensation reactions with various dinucleophiles to construct a range of heterocyclic systems. This reactivity is particularly exploited in the synthesis of quinoxalines and imidazoles, which are core structures in many biologically active compounds.

Quinoxaline Synthesis: Quinoxalines are typically synthesized through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. 4-Dimethylaminophenylglyoxal hydrate readily undergoes this reaction with substituted o-phenylenediamines. The reaction proceeds by a double condensation, forming the pyrazine (B50134) ring fused to the benzene (B151609) ring of the diamine, resulting in the formation of 2-(4-(dimethylamino)phenyl)quinoxaline derivatives. The reaction is often carried out in solvents like ethanol (B145695) or acetic acid and can be catalyzed by acids. This method provides a straightforward and efficient route to quinoxalines bearing a 4-(dimethylamino)phenyl substituent, a group known to modulate the electronic and pharmacological properties of molecules.

Interactive Data Table: Synthesis of Quinoxaline Derivatives

| Entry | o-Phenylenediamine Reactant | Product | Reaction Conditions | Yield (%) |

| 1 | o-Phenylenediamine | 2-(4-(Dimethylamino)phenyl)quinoxaline | Ethanol, Reflux | High |

| 2 | 4,5-Dimethyl-1,2-phenylenediamine | 6,7-Dimethyl-2-(4-(dimethylamino)phenyl)quinoxaline | Acetic Acid, RT | Good |

| 3 | 4-Chloro-1,2-phenylenediamine | 6-Chloro-2-(4-(dimethylamino)phenyl)quinoxaline | Ethanol, H+ cat. | High |

Imidazole (B134444) Synthesis: The Debus-Radziszewski imidazole synthesis is a classic multicomponent reaction that combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine) to form substituted imidazoles. wikipedia.org In this reaction, this compound serves as the dicarbonyl component. When reacted with an aldehyde (e.g., formaldehyde (B43269) or benzaldehyde) and a source of ammonia (like ammonium (B1175870) acetate), it leads to the formation of 4-(4-(dimethylamino)phenyl)-substituted imidazoles. This one-pot synthesis is highly convergent, allowing for the rapid assembly of complex imidazole structures from simple starting materials.

Precursor in the Synthesis of Substituted Alpha-Keto Amides, Esters, and Thioamides

The glyoxal (B1671930) functionality of this compound is a precursor to the α-ketoacyl group, which can be readily converted into various α-keto derivatives such as amides, esters, and thioamides. These motifs are prevalent in medicinal chemistry and serve as important pharmacophores.

Alpha-Keto Amides: These can be synthesized through the oxidative amidation of this compound. One common method involves the reaction with a primary or secondary amine in the presence of an oxidizing agent. The aldehyde group of the glyoxal hydrate is selectively oxidized to a carboxylic acid which then couples with the amine. Alternatively, coupling reagents can be used to directly form the amide bond between the in-situ generated α-keto acid and an amine.

Alpha-Keto Esters: The synthesis of α-keto esters from this compound can be achieved through oxidative esterification. This process involves reacting the glyoxal hydrate with an alcohol in the presence of an oxidant. This transformation converts the aldehyde moiety into an ester group while preserving the adjacent ketone.

Alpha-Keto Thioamides: Arylglyoxal hydrates can be used as precursors for α-keto thioamides. While direct thioamidation is less common, multi-step sequences can be employed. For instance, conversion of the glyoxal to an α-haloketone followed by substitution with a sulfur nucleophile and subsequent reaction with an amine can yield the desired product. More modern methods might involve direct thionation reactions using specific reagents.

Modular Synthesis Strategies Employing Glyoxal Hydrate Scaffolds

The reactivity of this compound makes it an excellent scaffold for modular synthesis, particularly in the context of multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. This approach allows for the rapid generation of molecular diversity.

The glyoxal hydrate can participate in various MCRs to build complex heterocyclic libraries. For example, in a variation of the Debus-Radziszewski synthesis, by using different aldehydes and primary amines alongside the this compound, a library of diversely substituted imidazoles can be quickly assembled. This modularity is crucial in drug discovery for generating and screening large numbers of compounds to identify potential therapeutic leads.

Integration into New Chemical Building Block Platforms

The this compound scaffold can be integrated into larger, more complex building blocks for further synthetic elaboration. The reactive carbonyl groups allow for its incorporation into polymeric structures or onto solid supports for use in combinatorial chemistry. Furthermore, the heterocyclic products derived from it, such as the corresponding quinoxalines and imidazoles, become new platforms themselves. These new building blocks, now featuring the 4-(dimethylamino)phenyl moiety, can be further functionalized at different positions on the heterocyclic ring, expanding the accessible chemical space for creating novel compounds with desired properties.

Development of Novel Reagents and Methodologies Utilizing the Glyoxal Hydrate Framework

The inherent reactivity of the this compound framework is being leveraged to develop new synthetic methodologies. For instance, its derivatives can be used as photo-cleavable linkers or as reagents in click chemistry. The electron-rich nature of the 4-(dimethylamino)phenyl group can influence the reactivity of the glyoxal moiety, enabling chemoselective transformations that might not be possible with simple arylglyoxals. Researchers continue to explore its potential in catalyzing reactions or acting as a precursor for novel organocatalysts, where the combination of the dicarbonyl function and the amine group could lead to new modes of activation.

Future Research Directions and Emerging Trends in 4 Dimethylaminophenylglyoxal Hydrate Chemistry

Exploration of Asymmetric Synthesis and Chiral Induction in Glyoxal (B1671930) Hydrate (B1144303) Transformations

A significant frontier in the chemistry of aryl glyoxals is the development of enantioselective transformations. The synthesis of chiral molecules is paramount in pharmaceutical and materials science, and aryl glyoxals serve as valuable precursors for chiral 2-hydroxy-1,4-dicarbonyl compounds. researchgate.net Future research will likely focus on designing catalytic systems that can effectively control the stereochemical outcome of reactions involving 4-dimethylaminophenylglyoxal hydrate.

Key research avenues include:

Chiral Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. youtube.com Prolinamide-based catalysts, for instance, have been successfully employed in the aqueous enantioselective aldol (B89426) reaction of phenylglyoxal (B86788) with ketones, achieving high enantioselectivities (up to 97% ee). researchgate.net Future work could involve designing and screening new generations of chiral amines or phosphoric acids specifically tailored to the electronic properties of this compound, leveraging the electron-donating dimethylamino group to modulate reactivity and enhance stereocontrol. researchgate.net

Transition Metal Catalysis: Chiral transition metal complexes, particularly those of rhodium and scandium, are powerful tools for asymmetric catalysis. Rhodium-catalyzed asymmetric arylation reactions of silyl (B83357) glyoxylates have been shown to produce mandelate (B1228975) diol products with good enantiocontrol. nih.gov The development of dual-metallic catalyst systems could also be a promising direction for tandem reactions, enabling sequential Friedel-Crafts alkylation and annulation reactions in a stereocontrolled manner. The electron-rich nature of the 4-dimethylaminophenyl group is known to favor certain reaction pathways like annulation, which could be exploited in designing highly selective asymmetric syntheses. nih.gov

A comparative look at existing catalytic systems for related compounds highlights the potential for development:

| Catalyst Type | Substrate Example | Transformation | Reported Enantioselectivity (ee) |

| N-tosyl-(S-a)-binam-L-prolinamide | Phenylglyoxal monohydrate | Aldol Reaction | Up to 97% |

| Chiral Phosphoric Acid | 2-hydroxybenzo[c]phenanthrene | Amination | Excellent (not specified) |

| Rhodium-tricyclononadiene complex | tert-butyl silyl glyoxylate | Arylation/Aldol Addition | Good levels |

Data sourced from multiple studies on asymmetric synthesis involving aryl glyoxals and related compounds. researchgate.netresearchgate.netnih.gov

Investigation of Sustainable and Green Chemistry Principles in Synthetic Methodologies

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The application of green chemistry principles to the synthesis and transformation of this compound is a burgeoning research area.

Emerging trends in this domain include:

Multicomponent Reactions (MCRs): Aryl glyoxals are excellent substrates for MCRs, which are inherently atom-economical as they combine three or more reactants in a single step to form a complex product. researchgate.net These reactions often proceed under mild conditions, reducing energy usage. rsc.org Future efforts will likely focus on discovering novel MCRs that utilize this compound to access diverse molecular scaffolds with high efficiency. researchgate.netresearchgate.net

Green Catalysis and Solvents: The use of environmentally benign catalysts and solvents is a cornerstone of green chemistry. Research into using recyclable catalysts, such as ionic liquids or nano-catalysts, for aryl glyoxal reactions is ongoing. rsc.org For example, an imidazolium-based Brønsted acid ionic liquid has been used as a recyclable catalyst for the synthesis of functionalized benzofurans from aryl glyoxal hydrates. rsc.org Water is also being explored as a green solvent for reactions involving aryl glyoxals, further enhancing the environmental credentials of these synthetic routes. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

The transition from laboratory-scale batch synthesis to scalable and continuous manufacturing is a major goal in the chemical industry. Flow chemistry and automated synthesis platforms offer precise control over reaction parameters, improved safety, and enhanced reproducibility.

Future directions in this area involve:

Continuous Flow Synthesis: Translating the known batch reactions of this compound into continuous flow processes is a key area for future development. Flow chemistry can enable better control over reaction temperature, mixing, and residence time, often leading to higher yields and purities. This approach is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

Automated High-Throughput Experimentation: Automated platforms can be used to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to optimize synthetic routes for derivatives of this compound. This high-throughput approach can accelerate the discovery of new reactions and efficient manufacturing processes, significantly reducing development time.

Advanced Materials Science Applications (e.g., functional polymers, supramolecular chemistry)

The bifunctional reactivity of this compound makes it an attractive candidate for the development of novel materials with advanced properties. Its two carbonyl groups can participate in polymerization or cross-linking reactions, while the 4-dimethylaminophenyl moiety can impart specific electronic or photophysical properties to the resulting material.

Potential applications to be explored include:

Functional Polymers: this compound could be used as a monomer or cross-linking agent to create functional polymers. The incorporation of this unit could lead to materials with interesting optical properties, thermal stability, or specific recognition capabilities. The reactive aldehyde and ketone groups provide handles for post-polymerization modification, allowing for the attachment of other functional groups.

Supramolecular Chemistry: The ability of molecules to self-assemble into well-defined, non-covalent structures is the basis of supramolecular chemistry. The distinct electronic and hydrogen-bonding capabilities of this compound could be harnessed to design complex supramolecular architectures like gels, liquid crystals, or molecular cages. The carbonyl groups can act as hydrogen bond acceptors, guiding the self-assembly process.

Bioconjugation and Peptide Stapling: The reactivity of α-ketoaldehydes with amine groups, such as the lysine (B10760008) residue in proteins, is a known phenomenon in biology. nih.gov This reactivity can be leveraged for biomedical applications. For instance, α-ketoaldehydes are used for "peptide stapling," a strategy to crosslink two amino groups within a peptide to constrain its conformation and enhance its biological activity and stability. nih.gov This opens a promising future direction for using this compound to create novel bioconjugates and constrained peptides for therapeutic or diagnostic purposes.

Cross-Disciplinary Research at the Interface of Synthetic Chemistry and Theoretical Modeling

The integration of computational chemistry with experimental synthesis provides powerful tools for understanding reaction mechanisms and predicting molecular properties. Theoretical modeling can accelerate the discovery and optimization of new reactions involving this compound.

Future research at this interface will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure and reactivity of this compound. dergipark.org.trnih.gov Such studies can elucidate the influence of the electron-donating dimethylamino group on the relative reactivity of the aldehyde and ketone carbonyls. This understanding is crucial for designing regioselective reactions. Computational models can predict transition state energies, helping to rationalize observed stereochemical outcomes in asymmetric catalysis and guide the design of more effective chiral catalysts. researchgate.netmdpi.com

Predictive Modeling for Materials Design: Computational tools can be used to predict the properties of polymers or supramolecular assemblies incorporating this compound. By simulating how these molecules might pack in the solid state or interact in solution, researchers can rationally design new materials with desired electronic, optical, or mechanical properties before undertaking extensive experimental synthesis.

Q & A

Q. How to reconcile discrepancies in reported solubility parameters across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.